2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
CAS No.: 1491213-92-3
Cat. No.: VC2943538
Molecular Formula: C8H13F3N2O
Molecular Weight: 210.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1491213-92-3 |
|---|---|
| Molecular Formula | C8H13F3N2O |
| Molecular Weight | 210.2 g/mol |
| IUPAC Name | 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C8H13F3N2O/c9-8(10,11)6-1-3-13(4-2-6)7(14)5-12/h6H,1-5,12H2 |
| Standard InChI Key | ZEKDACGKQQMBRF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(F)(F)F)C(=O)CN |
| Canonical SMILES | C1CN(CCC1C(F)(F)F)C(=O)CN |
Introduction
2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one, with the CAS number 1491213-92-3, is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoromethyl group, which imparts distinct chemical properties.
Synthesis Methods
The synthesis of 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)piperidine with an appropriate aminating agent. A common method includes using 2-bromo-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone as an intermediate, which is then reacted with ammonia or an amine source under controlled conditions.
Chemical Reactions
2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions:
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Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
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Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Anhydrous ether | Amines or alcohols |
| Substitution | Nucleophiles (e.g., halides, alkoxides) | Basic conditions | Substituted piperidine derivatives |
Biological Activity and Applications
Research indicates that 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one may interact with various biological targets, including enzymes and receptors. Its mechanism of action typically involves binding to these targets, altering their activity, and leading to various biochemical effects. The compound is studied for its potential therapeutic properties, including its role as a precursor in drug synthesis.
| Field of Application | Potential Use |
|---|---|
| Medicine | Therapeutic properties, drug synthesis precursor |
| Biology | Biochemical probe |
| Industry | Agrochemicals and industrial chemicals |
Comparison with Similar Compounds
2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is unique due to the combination of the piperidine ring and the trifluoromethyl group. Similar compounds include:
| Compound | Biological Activity | Key Features |
|---|---|---|
| 2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one | Antidepressant, anticancer | Piperidine ring, trifluoromethyl group |
| 2-(4-Trifluoromethylphenyl)ethanone | Moderate anti-inflammatory | Lacks piperidine structure |
| 1-(4-Trifluoromethylphenyl)piperazine | Neuroactive | Similar piperidine structure without amino group |
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